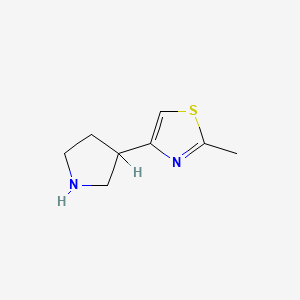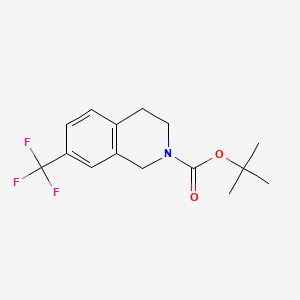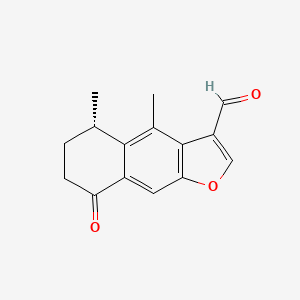
Viteralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viteralone is a natural product with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol . It is primarily used in research related to life sciences and is known for its unique structure and properties. This compound is a sesquiterpenoid compound that can be isolated from the plant Vitex negundo .
Applications De Recherche Scientifique
Viteralone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly HL-60 cancer cells.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new chemical entities and as a precursor in the synthesis of other compounds.
Mécanisme D'action
Target of Action
Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that this compound may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division
Result of Action
This compound has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Analyse Biochimique
Biochemical Properties
Viteralone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its cytotoxic effects . The interactions between this compound and these biomolecules are primarily inhibitory, leading to a reduction in the activity of enzymes that promote cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways . Additionally, this compound influences gene expression by downregulating genes associated with cell survival and upregulating those involved in apoptosis. This compound also impacts cellular metabolism by inhibiting metabolic pathways that are essential for cancer cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits enzymes that are crucial for DNA replication in cancer cells, thereby preventing their proliferation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound remains stable under specific storage conditions, such as -20°C for up to two years . Its stability decreases when exposed to repeated freeze-thaw cycles. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings suggest a threshold effect, where the benefits of this compound are maximized at optimal dosages, while adverse effects occur at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism. For instance, this compound inhibits enzymes involved in glycolysis, leading to a reduction in the production of ATP, the energy currency of the cell . This inhibition disrupts the metabolic flux, thereby reducing the availability of energy for cancer cell growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its effects . This compound has been observed to accumulate in cancer cells, leading to higher local concentrations that enhance its cytotoxic effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. This localization is essential for its role in inhibiting cancer cell proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Viteralone can be synthesized through the acylation reaction between phenylacetic acid and pyridine in the presence of an appropriate catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Vitex negundo. The extraction process includes solvent extraction using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques such as high-performance liquid chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Viteralone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted this compound derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Viteralone is unique due to its specific structure and biological activity. Similar compounds include:
Nootkatone (CAS 4674-50-4): A sesquiterpenoid with similar structural features but different biological activities.
Oxyphyllol B (CAS 226546-99-2): Another sesquiterpenoid with distinct properties.
Tessaric acid (CAS 58142-10-2): A compound with similar molecular weight but different functional groups.
Nardosinone (CAS 23720-80-1): A sesquiterpenoid with comparable chemical properties.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in scientific research.
Propriétés
IUPAC Name |
(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSYQBTROEFSB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
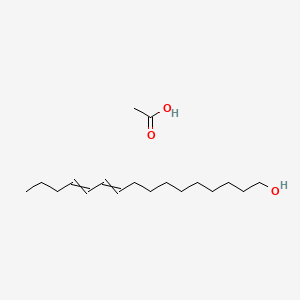
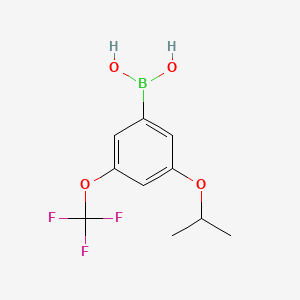
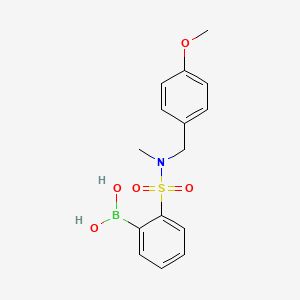
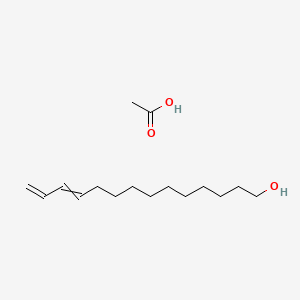
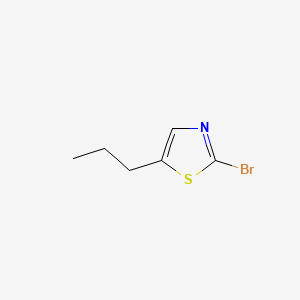

![2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580880.png)
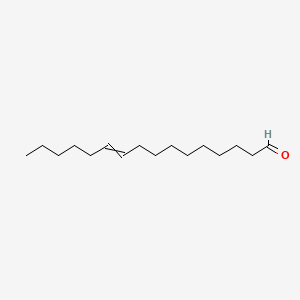
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
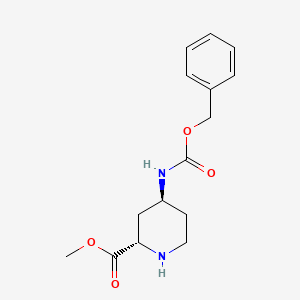
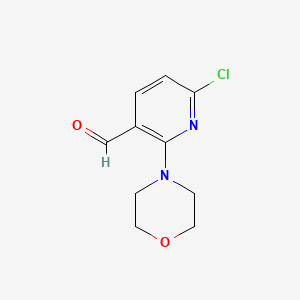
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
